

4-Amino-2-hydroxybutanoic acid CAS number and IUPAC name.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-hydroxybutanoic acid

Cat. No.: B081808

[Get Quote](#)

A Technical Guide to 4-Amino-2-hydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-2-hydroxybutanoic acid**, a significant chiral building block and a molecule of interest in neuroscience and pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and biological activities, with a focus on its interaction with neurotransmitter systems.

Chemical Identity and Properties

4-Amino-2-hydroxybutanoic acid, also known as 4-amino-2-hydroxybutyric acid, is a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).^[1] Its structure incorporates both a hydroxyl and an amino functional group, leading to the existence of stereoisomers which exhibit distinct biological activities.

IUPAC Name: **4-amino-2-hydroxybutanoic acid**^[2]

CAS Numbers:

- Racemic Mixture: 13477-53-7^[2]

- (S)-(-)-isomer: 40371-51-5[3]
- (R)-isomer: 31771-40-1[4]

Synonyms: 2-Hydroxy-4-aminobutanoic acid, α -Hydroxy- γ -aminobutyric acid.

Physicochemical Data

The following table summarizes key physicochemical properties of **4-Amino-2-hydroxybutanoic acid** and its common stereoisomers.

Property	Value	Source(s)
Molecular Formula	$\text{C}_4\text{H}_9\text{NO}_3$	[2][5]
Molecular Weight	119.12 g/mol	[2][5]
Appearance	White to off-white crystalline powder	[1]
Melting Point	207-212 °C (racemate)	[6]
200-203 °C ((S)-isomer)	[7]	
Optical Activity ($[\alpha]^{23}\text{D}$)	-30° (c = 1 in H_2O) for (S)-isomer	[7]
Solubility	Soluble in water	[5][6]
pKa (Predicted)	3.47 ± 0.10	[5]
XlogP (Predicted)	-3.7	[8]

Synthesis Methodologies

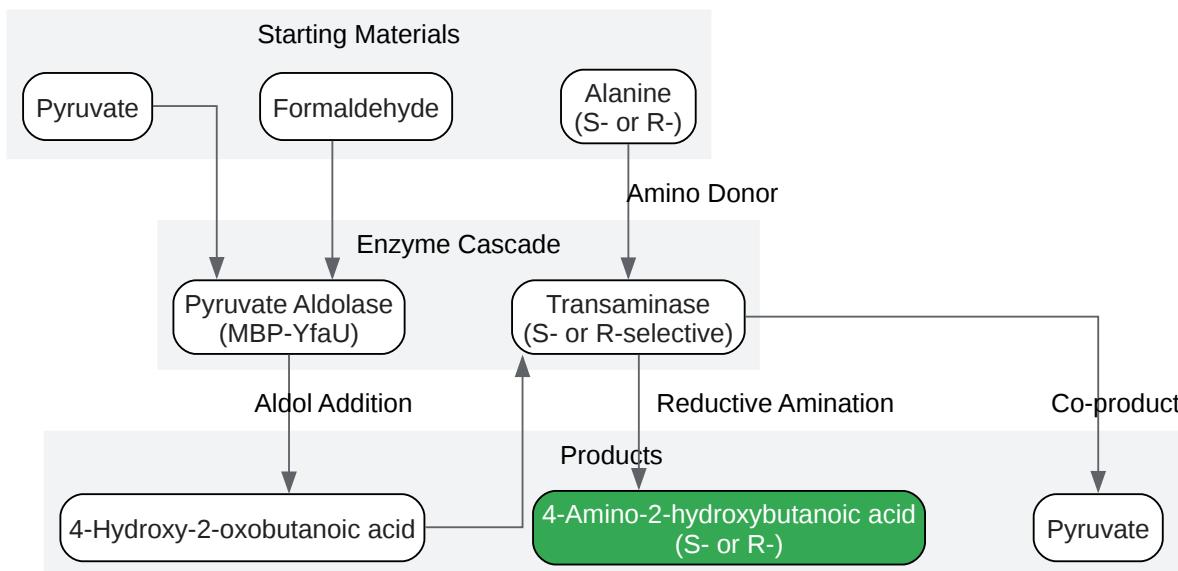
The synthesis of **4-Amino-2-hydroxybutanoic acid**, particularly its enantiomerically pure forms, is crucial for its application in pharmaceuticals. Both chemical and biocatalytic routes have been established.

Experimental Protocol: Biocatalytic Synthesis of (S)- and (R)-2-Amino-4-hydroxybutanoic Acid

This method employs a one-pot cyclic cascade reaction combining an aldol reaction and stereoselective transamination.[\[9\]](#)

Objective: To achieve high-yield, stereoselective synthesis of the target molecule from simple starting materials.[\[9\]](#)

Materials:


- Pyruvate
- L-Alanine (for S-isomer) or D-Alanine (for R-isomer)
- Formaldehyde
- Pyridoxal phosphate (PLP)
- Class II pyruvate aldolase (e.g., MBP-YfaU(Mg²⁺) from *E. coli*)
- (S)- or (R)-selective transaminase (e.g., Prozomix TA39)
- 50 mM Sodium phosphate buffer (pH 7.0)

Procedure:

- Dissolve initial amounts of pyruvate (e.g., 2.1 mmol) and the appropriate alanine stereoisomer (e.g., 4.2 mmol) in the sodium phosphate buffer containing 1 mM PLP.[\[9\]](#)
- Add the pyruvate aldolase (e.g., 10 U/mL final concentration) and the selected transaminase (e.g., 7 U/mL final concentration) to the solution.[\[9\]](#)
- Continuously add formaldehyde to the reaction mixture using a syringe pump over a period of several hours (e.g., 0.57 mmol/h over 15 hours).[\[9\]](#)
- Monitor the reaction progress using a suitable analytical method such as HPLC.

- Upon completion, the product can be purified using standard techniques, for instance, by transformation to its Cbz-lactone derivative followed by chromatographic separation.[9]

Visualization of the Biocatalytic Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. (R)-4-Amino-2-hydroxybutanoic Acid|CAS 31771-40-1 [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. (2R)-4-Amino-2-hydroxybutyric acid | C4H9NO3 | CID 5287507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives - Google Patents [patents.google.com]
- 6. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-(-)-4-氨基-2-羟基丁酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. PubChemLite - 4-amino-2-hydroxybutanoic acid (C4H9NO3) [pubchemlite.lcsb.uni.lu]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [4-Amino-2-hydroxybutanoic acid CAS number and IUPAC name.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081808#4-amino-2-hydroxybutanoic-acid-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com